
n-(But-3-yn-1-yl)-4-isopropylcyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(But-3-yn-1-yl)-4-isopropylcyclohexan-1-amine is an organic compound that features a cyclohexane ring substituted with an isopropyl group and an amine group. The compound also contains a but-3-yn-1-yl group, which introduces an alkyne functionality. This unique structure makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-(But-3-yn-1-yl)-4-isopropylcyclohexan-1-amine typically involves multiple steps. One common approach is to start with a cyclohexanone derivative, which undergoes alkylation with an appropriate alkyne-containing reagent. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the alkylation process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
n-(But-3-yn-1-yl)-4-isopropylcyclohexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is often used for hydrogenation.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield diketones, while reduction can produce alkanes.
Wissenschaftliche Forschungsanwendungen
n-(But-3-yn-1-yl)-4-isopropylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of n-(But-3-yn-1-yl)-4-isopropylcyclohexan-1-amine involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, making it useful for labeling and tracking biological molecules. The amine group can form hydrogen bonds and ionic interactions with proteins and other biomolecules, potentially affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
n-(But-3-yn-1-yl)-4-fluorobenzoyl-piperazine: Contains a similar alkyne group but has a piperazine ring instead of a cyclohexane ring.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Features an alkyne group and an indole ring.
Uniqueness
n-(But-3-yn-1-yl)-4-isopropylcyclohexan-1-amine is unique due to its combination of a cyclohexane ring, an isopropyl group, and an alkyne functionality. This combination provides a versatile platform for various chemical modifications and applications .
Eigenschaften
Molekularformel |
C13H23N |
|---|---|
Molekulargewicht |
193.33 g/mol |
IUPAC-Name |
N-but-3-ynyl-4-propan-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C13H23N/c1-4-5-10-14-13-8-6-12(7-9-13)11(2)3/h1,11-14H,5-10H2,2-3H3 |
InChI-Schlüssel |
KTHCILLQMWNALE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CCC(CC1)NCCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


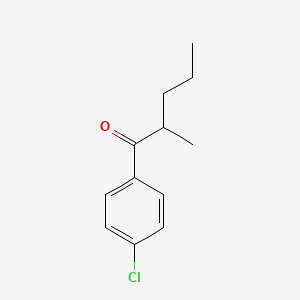
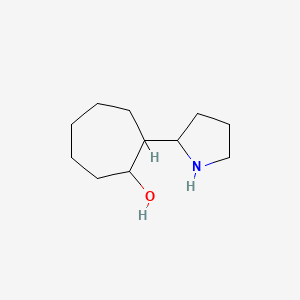
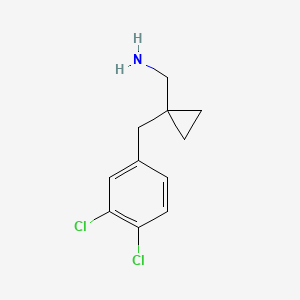
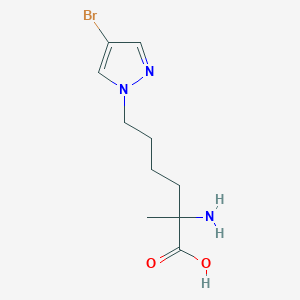
![3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13615178.png)

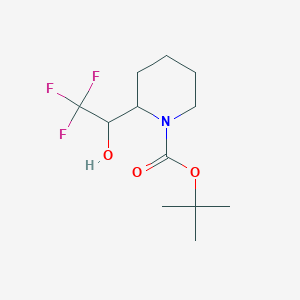
![5-(2-{2-[1-(4-bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]-4-oxo-1,3-oxazolidin-3-yl}ethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13615182.png)
![11,11-Difluoro-8-azadispiro[3.0.55.14]undecane](/img/structure/B13615196.png)

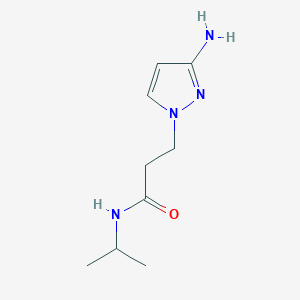
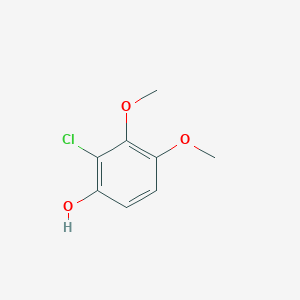
![o-(Bicyclo[2.2.1]heptan-2-ylmethyl)hydroxylamine](/img/structure/B13615205.png)

